molecular formula C20H18N2OS B15029259 7-methoxy-N-[(E)-(4-methylphenyl)methylidene]-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine

7-methoxy-N-[(E)-(4-methylphenyl)methylidene]-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine

Cat. No.: B15029259
M. Wt: 334.4 g/mol
InChI Key: HBJINGKZXLJDLA-CIAFOILYSA-N
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Description

(E)-N-{7-METHOXY-4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-1-(4-METHYLPHENYL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes a naphtho[1,2-d][1,3]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{7-METHOXY-4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-1-(4-METHYLPHENYL)METHANIMINE typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{7-METHOXY-4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-1-(4-METHYLPHENYL)METHANIMINE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding naphthoquinones, while reduction could produce various amines or alcohols.

Scientific Research Applications

(E)-N-{7-METHOXY-4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-1-(4-METHYLPHENYL)METHANIMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-{7-METHOXY-4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-1-(4-METHYLPHENYL)METHANIMINE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (E)-N-{7-METHOXY-4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-1-(4-METHYLPHENYL)METHANIMINE include:

Uniqueness

What sets (E)-N-{7-METHOXY-4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-1-(4-METHYLPHENYL)METHANIMINE apart is its unique naphtho[1,2-d][1,3]thiazole core, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18N2OS

Molecular Weight

334.4 g/mol

IUPAC Name

(E)-N-(7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-1-(4-methylphenyl)methanimine

InChI

InChI=1S/C20H18N2OS/c1-13-3-5-14(6-4-13)12-21-20-22-19-17-9-8-16(23-2)11-15(17)7-10-18(19)24-20/h3-6,8-9,11-12H,7,10H2,1-2H3/b21-12+

InChI Key

HBJINGKZXLJDLA-CIAFOILYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/C2=NC3=C(S2)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=NC3=C(S2)CCC4=C3C=CC(=C4)OC

Origin of Product

United States

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